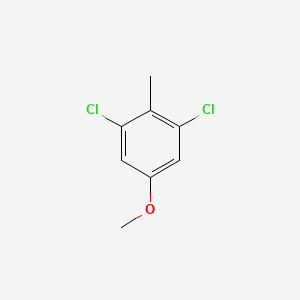

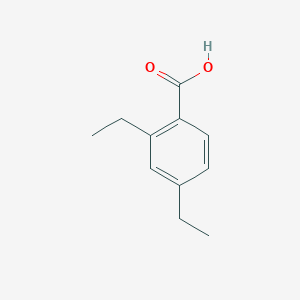

![molecular formula C10H10N2O B1342425 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine CAS No. 441055-75-0](/img/structure/B1342425.png)

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine

Übersicht

Beschreibung

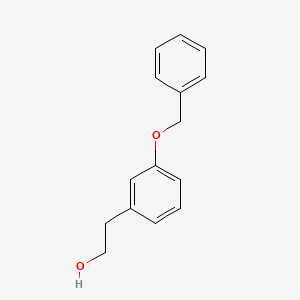

“1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” is an organic compound that contains a furan ring substituted with a pyridin-3-yl methanamine group . It is also known as FPM.

Synthesis Analysis

The synthesis of compounds similar to “1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” has been reported in the literature. For instance, a series of polysubstituted furans was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The molecular formula of “1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” is C10H10N2O . The exact mass is 174.07900 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.19900 and a density of 1.155g/cm3 . The boiling point is 312.1ºC at 760 mmHg . The flash point is 142.6ºC .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine, as part of Schiff base ligands, has been used in the synthesis of new palladium(II) and platinum(II) complexes. These complexes, particularly the one labeled C5, demonstrated strong DNA-binding affinity and selective anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents (Mbugua et al., 2020).

Detection and Imaging in Living Cells

A highly selective fluorescent indicator for copper was developed using a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine group attached to BODIPY. This compound showed a high affinity and selectivity for Cu2+ ions and has been successfully used for the detection of Cu2+ levels within living cells, demonstrating its utility in biological imaging (Yang et al., 2016).

Catalysis

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine derivatives have shown potential in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have been used in catalytic applications where the palladacycle remains in the Pd(II) state, demonstrating good activity and selectivity (Roffe et al., 2016).

Antiprotozoal Activity

Compounds featuring 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have been synthesized and shown to possess strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest their potential as antiprotozoal agents (Ismail et al., 2004).

Photocytotoxicity in Red Light

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds have been investigated for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light, making them potential candidates for photodynamic therapy in cancer treatment (Basu et al., 2014).

Antimicrobial and Anticancer Studies

1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have shown antimicrobial and anticancer activities. These complexes, particularly the Pr3+ complex, exhibited good biological efficacy in both antimicrobial and anticancer assays (Preethi et al., 2021).

Conformationally Restricted Homophenylalanine Analogs

1-(furan-2-yl)-3-arylprop-2-en-1-ones have been synthesized from aromatic aldehydes and acetylfuran, leading to the creation of conformationally restricted homophenylalanine analogs. This synthesis demonstrates the versatility of 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine in creating structurally unique and potentially biologically active compounds (Demir et al., 2004).

Eigenschaften

IUPAC Name |

[6-(furan-2-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPDEUMTQHBFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609068 | |

| Record name | 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine | |

CAS RN |

441055-75-0 | |

| Record name | 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

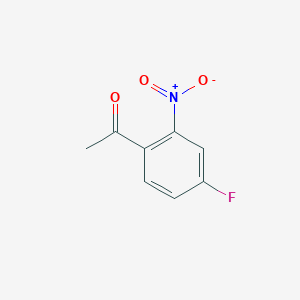

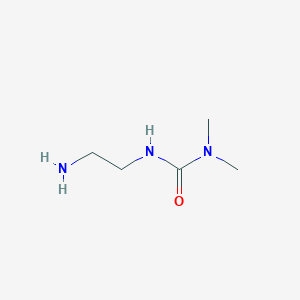

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)